molecular formula C10H10FN3 B581190 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole CAS No. 1012879-56-9

5-Amino-3-(2-fluorophenyl)-1-methylpyrazole

Cat. No.: B581190
CAS No.: 1012879-56-9
M. Wt: 191.209
InChI Key: LCPUQZNJLLPNCJ-UHFFFAOYSA-N
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Description

5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with methyl isocyanide under acidic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-fluorophenyl)-1-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Phenyl-substituted pyrazoles.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

5-Amino-3-(2-fluorophenyl)-1-methylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity, while the amino group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-phenyl-1-methylpyrazole: Lacks the fluorine atom, which may result in different biological activity and binding affinity.

    5-Amino-3-(2-chlorophenyl)-1-methylpyrazole: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions with biological targets.

    5-Amino-3-(2-bromophenyl)-1-methylpyrazole: The bromine atom can affect the compound’s physical properties and reactivity.

Uniqueness

The presence of the fluorine atom in 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole distinguishes it from its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its ability to cross biological membranes.

Properties

IUPAC Name

5-(2-fluorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUQZNJLLPNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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